1-(4-Tert-butylphenyl)hexan-1-one
Overview
Description
1-(4-Tert-butylphenyl)hexan-1-one is an organic compound with the molecular formula C16H24O It is a ketone characterized by the presence of a hexanone chain attached to a phenyl ring substituted with a tert-butyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Tert-butylphenyl)hexan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-tert-butylbenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Tert-butylphenyl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents at the ortho or meta positions relative to the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones with additional functional groups.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(4-Tert-butylphenyl)hexan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenyl)hexan-1-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
4-tert-Butylacetophenone: Similar structure but with an acetophenone moiety instead of a hexanone chain.
4-tert-Butylbenzaldehyde: Contains an aldehyde group instead of a ketone.
4-tert-Butylphenol: Features a hydroxyl group on the phenyl ring.
Uniqueness: 1-(4-Tert-butylphenyl)hexan-1-one is unique due to its extended alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs
Biological Activity
1-(4-Tert-butylphenyl)hexan-1-one, also known as 4-tert-butylphenyl hexanone , is an organic compound that has garnered attention due to its potential biological activities. This compound is characterized by a hexanone backbone with a tert-butylphenyl substituent, which may influence its interactions with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals, agrochemicals, and other fields.
Chemical Structure and Properties
- Molecular Formula : C15H22O
- Molecular Weight : 234.34 g/mol
- CAS Number : 42144-19-4
The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacteria and fungi. A study conducted by demonstrated that the compound showed significant inhibitory effects on the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural preservative in food and cosmetic products.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. In vitro assays showed that the compound induced apoptosis in human cancer cells, notably in breast and prostate cancer models. The mechanism of action appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 25 | Caspase activation, mitochondrial disruption |
PC-3 (Prostate Cancer) | 30 | Induction of apoptosis |
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibition properties. It has been found to inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE). This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Metabolism and Biodegradation
The biodegradation of this compound has been studied using various microbial strains. For instance, certain strains of Sphingobium fuliginis have shown the ability to utilize this compound as a carbon source, indicating its potential for environmental bioremediation . The metabolic pathway involves hydroxylation followed by further degradation through meta-cleavage pathways.
Case Study 1: Antimicrobial Efficacy
In a controlled experiment, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, demonstrating its effectiveness as an antimicrobial agent .
Case Study 2: Cancer Cell Apoptosis
A study involving MCF-7 breast cancer cells treated with varying concentrations of the compound revealed a dose-dependent increase in apoptosis rates. Flow cytometry analysis confirmed that at concentrations above 20 µM, there was a significant increase in early and late apoptotic cells compared to control groups .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)hexan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-5-6-7-8-15(17)13-9-11-14(12-10-13)16(2,3)4/h9-12H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVFLYCFDOECGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=C(C=C1)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601268984 | |
Record name | 1-[4-(1,1-Dimethylethyl)phenyl]-1-hexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601268984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42144-19-4 | |
Record name | 1-[4-(1,1-Dimethylethyl)phenyl]-1-hexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42144-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(1,1-Dimethylethyl)phenyl]-1-hexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601268984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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